4-bromo-1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromine atom, a difluoroethyl group, and an ethoxymethyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.
Attachment of the difluoroethyl group: This step involves the reaction of the brominated pyrazole with a difluoroethylating agent, such as 2,2-difluoroethyl bromide, under basic conditions.
Introduction of the ethoxymethyl group: The final step involves the reaction of the intermediate compound with an ethoxymethylating agent, such as ethoxymethyl chloride, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction reactions: Reduction of the compound can lead to the formation of different derivatives with altered properties.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: As a potential bioactive compound for studying enzyme inhibition, receptor binding, or other biological processes.
Medicine: As a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The presence of the bromine, difluoroethyl, and ethoxymethyl groups can influence its binding affinity, selectivity, and overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole: Lacks the ethoxymethyl group, which may affect its reactivity and biological activity.
1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole:
4-bromo-3-(ethoxymethyl)-1H-pyrazole: Lacks the difluoroethyl group, which can alter its reactivity and biological activity.
Uniqueness
4-bromo-1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the bromine atom allows for further functionalization through substitution reactions, while the difluoroethyl and ethoxymethyl groups can influence its reactivity, stability, and biological activity.
Properties
IUPAC Name |
4-bromo-1-(2,2-difluoroethyl)-3-(ethoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrF2N2O/c1-2-14-5-7-6(9)3-13(12-7)4-8(10)11/h3,8H,2,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMDYVCPIOKWGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1Br)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.